Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate
Overview
Description
Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate is a heterocyclic compound with a molecular formula of C8H10N2O2S and a molecular weight of 198.25 g/mol . This compound is characterized by its unique thieno[3,4-c]pyrazole ring structure, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its potential biological activities and reactivity.
Scientific Research Applications
Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
Target of Action
Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate is a heterocyclic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Pyrazolines and their derivatives, which include this compound, have been reported to exhibit various biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
It’s known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Pyrazolines and their derivatives have been reported to exhibit antioxidant activity, suggesting they may interact with these pathways .
Result of Action
It’s known that oxidative stress can negatively affect different cellular components . As an antioxidant, this compound may help to mitigate these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylate
- Methyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate
- Propyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate
Uniqueness
This compound is unique due to its specific ethyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
ethyl 4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-2-12-8(11)7-5-3-13-4-6(5)9-10-7/h2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPLEZDQDVYKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912635-74-6 | |
Record name | Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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